11-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
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Overview
Description
11-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-dien-6-one is a complex organic compound that features a trifluoromethyl group, a triazolopyridazine ring, and a diazatricyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where a trifluoroacetimidoyl chloride reacts with hydrazine hydrate and benzene-1,3,5-triyl triformate . This method is efficient and scalable, providing moderate to good yields.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
11-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like organolithium compounds. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
11-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 11-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or modulating signaling pathways. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl-1,2,4-triazoles: These compounds share the trifluoromethyl and triazole groups but differ in their overall structure.
Trifluoromethyl-substituted poly-1,2,3-triazoles: These compounds are used in energetic materials and have different applications compared to the target compound.
Uniqueness
11-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is unique due to its combination of a trifluoromethyl group, a triazolopyridazine ring, and a diazatricyclo structure. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C17H15F3N6O |
---|---|
Molecular Weight |
376.34 g/mol |
IUPAC Name |
11-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C17H15F3N6O/c18-17(19,20)16-22-21-13-4-5-14(23-26(13)16)24-7-10-6-11(9-24)12-2-1-3-15(27)25(12)8-10/h1-5,10-11H,6-9H2 |
InChI Key |
PXTUTOBPARZDNH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C4=NN5C(=NN=C5C(F)(F)F)C=C4 |
Origin of Product |
United States |
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